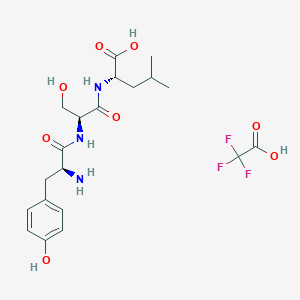
Tyroserleutide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyroserleutide (TFA) is a tripeptide composed of three amino acids: tyrosine, serine, and leucine. It is derived from the spleen of pigs and has shown significant antitumor properties. This compound is known for its low molecular weight, simple structure, nonimmunogenicity, specificity, minimal side effects, and ease of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyroserleutide (TFA) can be synthesized using standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of tyrosine, followed by the coupling of serine and leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Tyroserleutide (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyroserleutide (TFA) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can impact the biological activity of Tyroserleutide (TFA) .
Scientific Research Applications
Tyroserleutide (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its antitumor properties, particularly in the treatment of hepatocellular carcinoma and other cancers
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Tyroserleutide (TFA) exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the secretion of cytotoxic effectors such as interleukin-1β, tumor necrosis factor-α, and nitric oxide. These effectors play a crucial role in inhibiting tumor cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: A synthetic peptide used in the treatment of hormone-sensitive cancers.
Goserelin: Another synthetic peptide with applications in cancer therapy.
Buserelin: Used for similar purposes as leuprolide and goserelin.
Uniqueness of Tyroserleutide (TFA)
Tyroserleutide (TFA) stands out due to its low molecular weight, simple structure, and minimal side effects. Unlike other peptides, it is nonimmunogenic and highly specific in its action, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C20H28F3N3O8 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N3O6.C2HF3O2/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;3-2(4,5)1(6)7/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);(H,6,7)/t13-,14-,15-;/m0./s1 |
InChI Key |
YUBDOPZMLWMWCV-WDTSGDEMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















